molecular formula C8H7NO2 B2944441 2H-spiro[furo[2,3-b]pyridine-3,2'-oxirane] CAS No. 2248389-14-0

2H-spiro[furo[2,3-b]pyridine-3,2'-oxirane]

Cat. No.: B2944441
CAS No.: 2248389-14-0
M. Wt: 149.149
InChI Key: IPGQCUSQFIXPRA-UHFFFAOYSA-N
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Description

2H-spiro[furo[2,3-b]pyridine-3,2’-oxirane] is a complex organic compound characterized by its unique spiro structure, which includes a furo[2,3-b]pyridine moiety fused with an oxirane ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-spiro[furo[2,3-b]pyridine-3,2’-oxirane] typically involves multi-step organic reactions. One common method includes the cycloisomerization of ynamides followed by a [4 + 2] cycloaddition process. This method employs gold, palladium, and phosphoric acid as catalysts to achieve high yields and selectivity .

Industrial Production Methods

While specific industrial production methods for 2H-spiro[furo[2,3-b]pyridine-3,2’-oxirane] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

2H-spiro[furo[2,3-b]pyridine-3,2’-oxirane] undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2H-spiro[furo[2,3-b]pyridine-3,2’-oxirane] has several applications in scientific research:

Mechanism of Action

The mechanism by which 2H-spiro[furo[2,3-b]pyridine-3,2’-oxirane] exerts its effects involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to disrupt key cellular signaling pathways by binding to proteins such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 . This binding interferes with the normal function of these proteins, leading to the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-spiro[furo[2,3-b]pyridine-3,2’-oxirane] is unique due to its oxirane ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex biochemical interactions.

Properties

IUPAC Name

spiro[2H-furo[2,3-b]pyridine-3,2'-oxirane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-2-6-7(9-3-1)10-4-8(6)5-11-8/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGQCUSQFIXPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CO2)C3=C(O1)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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